molecular formula C23H24N6 B2685337 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-72-1

6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2685337
CAS No.: 955337-72-1
M. Wt: 384.487
InChI Key: DJWSGLLBYDIMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and anticancer research . This scaffold serves as a bioisostere of the adenine moiety found in ATP, allowing derivatives to function as competitive ATP-competitive inhibitors targeting key enzymes involved in cellular signaling pathways . Specifically, this class of compounds is designed to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology due to its role in cell proliferation, survival, and differentiation . Abnormal activation and mutations in EGFR are strongly associated with various cancers, including non-small cell lung cancer, breast cancer, and hepatocellular carcinoma . The typical pharmacophore of such inhibitors includes a flat heteroaromatic system that occupies the adenine binding pocket, a hydrophobic head, and a spacer group that can form hydrogen bonds . The structural features of this compound—including the 1-phenyl group, the 4-anilino substituent, and the 6-(3-methylpiperidin-1-yl) side chain—are intended to mimic these pharmacophoric elements, enabling it to potentially interact with and inhibit the enzymatic activity of wild-type EGFR and its mutant forms, such as EGFRT790M, which is responsible for resistance to earlier-generation therapeutics . Research into pyrazolo[3,4-d]pyrimidine derivatives has shown them to possess promising in vitro anti-proliferative activities against various human cancer cell lines. They can act as apoptotic inducers, arrest the cell cycle, and modulate the expression of key proteins in signaling cascades . As such, this compound is a valuable candidate for researchers exploring novel targeted therapies, structure-activity relationship (SAR) studies, and mechanisms to overcome drug resistance in cancer . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-9-8-14-28(16-17)23-26-21(25-18-10-4-2-5-11-18)20-15-24-29(22(20)27-23)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWSGLLBYDIMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N4\text{C}_{19}\text{H}_{24}\text{N}_4

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit moderate antimicrobial properties. For instance, a docking study revealed that the compound has a significant binding affinity to bacterial targets, suggesting potential as an antimicrobial agent .

Microorganism Activity
E. coliModerate
S. aureusModerate
C. albicansLow

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it can inhibit the growth of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), lung, and colon cancers. In vitro studies demonstrated significant cytotoxicity against these cell lines at varying concentrations:

Cell Line IC50 (µM) Effect
MCF-75.0High cytotoxicity
MDA-MB-2312.5Very high cytotoxicity
A549 (Lung)10.0Moderate cytotoxicity

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on MDA-MB-231 Cells :
    A study focused on the combination of the compound with doxorubicin showed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. This combination therapy could be particularly beneficial for patients with Claudin-low breast cancer subtypes .
  • Antimicrobial Testing :
    A series of synthesized pyrazolo derivatives were tested against various pathogens. The results indicated that modifications to the piperidine moiety significantly influenced antimicrobial efficacy, with some derivatives showing enhanced activity against resistant strains of E. coli and S. aureus .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites of kinases implicated in tumor growth and survival pathways .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have been screened against various cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer). These studies often utilize assays like MTT to assess cell viability and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF711.7Induction of apoptosis
RKO12.4Cell cycle arrest

The compound has shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression, particularly at the G2 phase, which is critical for cancer treatment strategies.

2. Neurological Applications
Beyond oncology, this compound may also play a role in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Allosteric modulators of mGluRs can influence neurotransmission and exhibit neuroprotective effects.

Case Studies

Several case studies illustrate the effectiveness of this compound in both cancer therapy and neurological applications:

  • Case Study 1: Anticancer Screening
    A recent study evaluated the anticancer activity of 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability across various types of cancers, with a notable impact on breast and colorectal cancer cells.
  • Case Study 2: Neuroprotective Effects
    In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to modulate mGluR activity. The findings suggested that it could potentially enhance synaptic plasticity and provide neuroprotection in models of Alzheimer's disease.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amine and 6-piperidinyl groups serve as primary sites for nucleophilic substitution.

Key Findings:

  • Reaction with Halides : Treatment with alkyl/aryl halides under basic conditions (e.g., K₂CO₃/DMF) results in N-alkylation or arylation at the 4-amine position. For example, reaction with benzyl bromide yields N-benzyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (yield: 78%) .

  • Hydrazinolysis : Reaction with hydrazine at 80°C replaces the 4-amine with a hydrazide group, forming 4-hydrazinyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine (m.p. 215–217°C) .

Electrophilic Aromatic Substitution

The phenyl rings at N-1 and C-6 positions undergo electrophilic substitution:

Key Findings:

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings, enhancing electrophilicity (yield: 65–70%) .

  • Sulfonation : Reaction with chlorosulfonic acid produces sulfonated derivatives, which are precursors for further functionalization.

Cyclization and Ring-Opening Reactions

The pyrazolo[3,4-d]pyrimidine scaffold participates in cyclization with electrophiles:

Key Findings:

  • Triazole Formation : Reaction with triethyl orthoformate in acetic anhydride forms fused triazolo-pyrimidine systems (e.g., 7-phenyl-5-methyl-pyrazolo[4,3-e]triazolo[2,3-a]pyrimidine , m.p. >280°C, yield: 76%) .

  • Enaminone Reactivity : Condensation with acetylacetone yields Schiff base derivatives (e.g., 4-((6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one , IR: 1695 cm⁻¹ C=O) .

Piperidine Modifications:

  • N-Methylation : The 3-methylpiperidine group undergoes methylation using CH₃I/NaH to yield quaternary ammonium salts, improving solubility in polar solvents.

Amine Reactivity:

  • Acylation : Treatment with acetic anhydride acetylates the 4-amine group, forming N-acetyl-6-(3-methylpiperidin-1-yl)-1,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IR: 1682 cm⁻¹, C=O) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Key Findings:

  • Suzuki–Miyaura Reaction : Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(dppf)Cl₂ introduces aryl groups at the C-3 position (yield: 60–75%) .

Table 2: Spectroscopic Data

CompoundIR (C=O, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)MS (m/z)
Parent Compound16812.51 (s, 3H, CH₃), 7.38–7.91 (m, 10H)342
N-Acetylated Derivative16962.68 (s, 3H), 7.48–7.87 (m, 5H)266
Triazolo-Pyrimidine16952.72 (s, 3H), 7.40–7.97 (m, 10H)342

Mechanistic Insights

  • Cyclization Pathways : Cyclization reactions proceed via intermediate enaminone formation, followed by nucleophilic attack and aromatization .

  • Steric Effects : The 3-methylpiperidinyl group sterically hinders reactions at the C-6 position, directing reactivity to the N-1 phenyl ring.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substitutions at C6 and N1/C4 positions , impacting molecular weight, polarity, and pharmacokinetics.

Compound Name C6 Substituent N1/C4 Substituent Molecular Weight logP Melting Point (°C) Yield (%)
Target Compound 3-Methylpiperidin-1-yl N,1-Diphenyl 439.5* 4.60† Not reported 63–70‡
6-(4-Ethylpiperazin-1-yl)-N,1-diphenyl analog 4-Ethylpiperazin-1-yl N,1-Diphenyl 399.5 4.60 Not reported Not reported
6-Methyl-N,1-diphenyl analog (3a) Methyl N,1-Diphenyl 315.2 3.74§ 177 63
6-Ethyl-N,1-diphenyl analog Ethyl N,1-Diphenyl 329.3 4.01†† 193–195 39
6-Propyl-N,1-diphenyl analog Propyl N,1-Diphenyl 343.3 4.28†† 154–156 34
OSI-027 (R39) Morpholinoethylthio N-Phenyl 495.0 Not reported Not reported 38–60‡‡

*Calculated from molecular formula C24H18ClN7 ().
†Estimated based on analogs ().
‡Yields for similar N,1-diphenyl derivatives ().
§From .
††Estimated using ChemDraw.
‡‡From .

Key Observations :

  • C6 substituents significantly alter logP : Bulky groups (e.g., piperidinyl, piperazinyl) increase hydrophobicity compared to alkyl chains.
  • Melting points decrease with longer alkyl chains (e.g., propyl vs. methyl), suggesting reduced crystallinity .
Kinase Inhibition and Anticancer Activity
  • Target Compound: Likely inhibits mTORC1/2 (based on structural similarity to OSI-027). No direct data available.
  • OSI-027 (R39) : IC50 = 22 nM (mTORC1), 65 nM (mTORC2); >100-fold selectivity over PI3K isoforms .
  • OXA-01 (R40) : IC50 = 4 nM (mTOR), 190 nM (PI3K); superior 4E-BP1 phosphorylation blockade .
  • Phenylethynyl Derivatives (36, 37): IC50 = 9.8–10.2 nM (breast cancer), attributed to hydrophobic interactions from methoxy/dimethylamino groups .
Toxicity Profiles
  • 3a (6-Methyl-N,1-diphenyl) : LD50 = 1332.2 mg/kg (mice, intraperitoneal) .
  • 4c (Sulfonohydrazine analog): LD50 = 1593.5 mg/kg .

Key Observations :

  • Bulky C6 groups (e.g., morpholinoethylthio in OSI-027) enhance kinase selectivity but may reduce solubility.
  • Methoxy/dimethylamino groups at C3/C4 () improve potency by 10-fold compared to alkyl substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 3-methylpiperidine moiety into pyrazolo[3,4-d]pyrimidin-4-amine scaffolds?

  • Methodology : The 3-methylpiperidine group can be introduced via nucleophilic substitution reactions. For example, halogenated pyrazolo[3,4-d]pyrimidin-4-amine intermediates (e.g., 6-chloro derivatives) react with 3-methylpiperidine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃ or Cs₂CO₃) .
  • Key Considerations : Solvent choice impacts reaction efficiency. Acetonitrile yields slower reactions but higher purity, while DMF accelerates kinetics but may require rigorous purification .

Q. How can structural confirmation of the synthesized compound be reliably achieved?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, piperidine methyl protons at δ 1.0–1.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach : Screen for kinase inhibition (e.g., JAK/STAT or PI3K pathways) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest potent activity .
  • Controls : Include reference inhibitors (e.g., staurosporine) and validate assay reproducibility via triplicate runs .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylpiperidine substituent influence target binding affinity?

  • Methodology :

  • Molecular Docking : Compare binding poses of 3-methylpiperidine derivatives vs. unsubstituted piperidine analogs in target proteins (e.g., using AutoDock Vina). Methyl groups may enhance hydrophobic interactions but reduce conformational flexibility .
  • SAR Analysis : Synthesize analogs with bulkier substituents (e.g., 3-ethylpiperidine) and correlate activity trends with steric occupancy maps .

Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?

  • Troubleshooting Framework :

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding. Poor oral bioavailability may explain in vivo inefficacy despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to efficacy .

Q. What strategies optimize selectivity for the primary target over off-target kinases?

  • Approach :

  • Kinome-Wide Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
  • Crystal Structure Analysis : Modify the pyrazolo[3,4-d]pyrimidine core to disrupt hydrogen bonding with non-target kinases (e.g., truncating the N-phenyl group) .

Q. How can aqueous solubility be improved without compromising potency?

  • Design Strategies :

  • Prodrug Synthesis : Introduce phosphate or PEGylated groups at the 4-amine position to enhance hydrophilicity .
  • Co-Crystallization : Use counterions (e.g., HCl or citrate) to stabilize salt forms with higher solubility .

Methodological Guidelines

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook standards .
  • Biological Assays : Use PubChem (CID: 44475988) and ChEMBL (CHEMBL1213119) entries for comparative analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.